molecular formula C11H11ClFN3S B8061853 [N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride

[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride

Cat. No.: B8061853
M. Wt: 271.74 g/mol
InChI Key: ZNFKTGPQQDCYCH-UHFFFAOYSA-N
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Description

Compound “[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered interest due to its distinctive characteristics and potential benefits in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthesis typically involves a series of chemical reactions, including condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and advanced purification techniques. The industrial production methods are designed to be cost-effective and efficient, ensuring a consistent supply of high-quality compound.

Chemical Reactions Analysis

Types of Reactions: Compound “[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically use common reagents such as acids, bases, and oxidizing agents. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired outcomes.

Major Products: The major products formed from the reactions of compound “this compound” depend on the specific reaction pathways

Scientific Research Applications

Compound “[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, compound “this compound” is explored for its potential therapeutic effects and drug development. Additionally, it has applications in industry, including the production of advanced materials and chemical intermediates.

Mechanism of Action

Comparison with Other Similar Compounds: Compound “[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride” is compared with other similar compounds to highlight its uniqueness. The comparison focuses on its molecular structure, properties, and applications. Similar compounds include those with analogous chemical structures and functions.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

These similar compounds share certain characteristics with “[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride” but differ in specific aspects that make “this compound” unique and valuable for particular applications.

Properties

IUPAC Name

[N-[(4-fluorophenyl)methylideneamino]-C-prop-2-ynylsulfanylcarbonimidoyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3S.ClH/c1-2-7-16-11(13)15-14-8-9-3-5-10(12)6-4-9;/h1,3-6,8H,7H2,(H2,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFKTGPQQDCYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC(=NN=CC1=CC=C(C=C1)F)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC(=NN=CC1=CC=C(C=C1)F)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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